2-amino(4-¹³C)butanedioic acid, also known as 2-amino-4-carbon-13 butanedioic acid, is a non-essential amino acid with the molecular formula and a molecular weight of approximately 133.10 g/mol. It is characterized by the presence of two carboxyl groups and an amino group, making it a dicarboxylic amino acid. This compound is an isotopically labeled variant of aspartic acid, where one of the carbon atoms has been replaced with its isotope, carbon-13. It is commonly found in various biological systems and plays a crucial role in metabolic pathways.
These reactions are essential for its role in the synthesis of neurotransmitters and other metabolites.
2-amino(4-¹³C)butanedioic acid exhibits significant biological activity, particularly in the central nervous system. It serves as a precursor for the synthesis of neurotransmitters such as:
Additionally, it has been implicated in various metabolic pathways, including the urea cycle and the synthesis of other amino acids.
The synthesis of 2-amino(4-¹³C)butanedioic acid can be achieved through several methods:
2-amino(4-¹³C)butanedioic acid has several applications across different fields:
Research has indicated that 2-amino(4-¹³C)butanedioic acid interacts with various receptors and enzymes within the body:
These studies are essential for understanding its pharmacological potential and safety profile.
Several compounds share structural similarities with 2-amino(4-¹³C)butanedioic acid, primarily within the class of amino acids. Below are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aspartic Acid | C₄H₇NO₄ | Non-essential amino acid involved in neurotransmission. |
Glutamic Acid | C₅H₉NO₄ | Precursor to gamma-aminobutyric acid (GABA). |
2-Aminobutyric Acid | C₄H₉NO₂ | Structural analog involved in similar metabolic pathways. |
β-Alanine | C₃H₇NO₂ | Important for carnosine synthesis; differs by lacking a side chain. |
These compounds exhibit unique properties that differentiate them from 2-amino(4-¹³C)butanedioic acid while sharing common functionalities related to amino acids and neurotransmitter synthesis. The presence of isotopic labeling in 2-amino(4-¹³C)butanedioic acid enhances its utility in research applications compared to its non-labeled counterparts.
The stereochemical foundation of 2-amino(4-¹³C)butanedioic acid is fundamentally established by its α-amino dicarboxylic acid backbone structure, which exhibits characteristic tetrahedral geometry at the C-2 position [1]. This compound maintains the essential stereochemical features of naturally occurring aspartic acid while incorporating the ¹³C isotope at the C-4 position of the side chain carboxyl group [1] [2].
The chiral center at C-2 adopts sp³ hybridization with tetrahedral geometry, resulting in bond angles of approximately 109.5° around this carbon atom [3] [4]. The stereochemical configuration can exist in both L and D forms, with the L-isomer being the biologically relevant enantiomer found in proteins [5]. The backbone conformation is characterized by specific torsion angles: the N-C-C-C torsion angle measures -60.3° for the L-enantiomer and +60.3° for the D-enantiomer, while the C-C-C-O torsion angle is -39.2° and +39.2° respectively [3].
The α-amino group maintains its characteristic protonation state under physiological conditions, existing predominantly as -NH₃⁺ at neutral pH [5]. The carboxyl groups at both C-1 and C-4 positions are deprotonated under physiological conditions, forming the aspartate anion with a net charge of -1 [5]. This ionic state significantly influences the molecular conformation and intermolecular interactions through electrostatic forces.
The molecular backbone exhibits conformational flexibility, particularly around the C-2 to C-3 single bond, which allows for rotation and influences the overall three-dimensional structure [6]. Crystal structure analyses reveal that the molecules arrange in extended chains through hydrogen bonding networks, with the carboxyl groups participating in intermolecular hydrogen bonds that stabilize the crystal lattice [3] [6] [7].
The incorporation of ¹³C at the C-4 position introduces subtle but measurable perturbations to the molecular geometry of 2-amino(4-¹³C)butanedioic acid. The primary effect of ¹³C substitution manifests as a mass increase from 133.1027 g/mol to 134.095 g/mol, representing a mass shift of +0.9923 Da [1] [8]. This isotopic substitution does not significantly alter the electronic structure or bond lengths, as the nuclear charge remains unchanged [9].
The vibrational characteristics of the molecule are altered due to the increased mass of the ¹³C nucleus. The reduced mass effect causes a proportional decrease in vibrational frequencies according to the relationship ν ∝ 1/√μ, where μ is the reduced mass [10] [11]. This results in a downshift of approximately 25-30 cm⁻¹ in the C=O stretching frequency of the labeled carboxyl group compared to the unlabeled compound [12].
Nuclear magnetic resonance spectroscopy reveals specific chemical shift perturbations induced by ¹³C incorporation. The ¹³C chemical shift of the labeled carbon experiences characteristic changes, while neighboring carbons exhibit isotope-induced shifts ranging from -1.5 to -4.4 parts per billion for one-bond effects and approximately -0.7 ppb for two-bond effects [12]. These shifts arise from the altered vibrational states and subtle changes in the electronic environment surrounding the isotope-labeled position.
Bond length perturbations are minimal, with changes typically less than 0.001 Å [13]. The C-4 carbon maintains its sp² hybridization state with typical bond angles of 124° for the O-C-O carboxyl group geometry [4]. The isotopic substitution does not affect the stereochemical configuration at the C-2 chiral center, preserving the L or D configuration of the parent compound [1].
The isotope effect on reaction kinetics shows primary kinetic isotope effects ranging from 1.025 to 1.040 for reactions involving C-H bond cleavage at the labeled position [10]. Secondary isotope effects on adjacent positions are minimal but detectable through precision measurements [10].
The structural comparison between 2-amino(4-¹³C)butanedioic acid and its unlabeled enantiomers reveals both similarities and subtle differences in molecular properties. L-aspartic acid, the naturally occurring form, exhibits identical bond lengths and angles to the isotope-labeled derivative, with C-C bond lengths of 1.54 Å, C-N bond lengths of 1.47 Å, and C=O bond lengths of 1.23 Å [3] [4] [14].
The stereochemical differences between L and D-aspartic acid are primarily manifested in the opposite signs of their torsion angles. L-aspartic acid displays torsion angles of -60.3° for N-C-C-C and -39.2° for C-C-C-O, while D-aspartic acid exhibits +60.3° and +39.2° respectively [3]. The 2-amino(4-¹³C)butanedioic acid can exist in both stereochemical forms, with the same torsional angle relationships as the unlabeled compounds [1].
Crystal structure analyses demonstrate that both L and D forms of aspartic acid adopt similar hydrogen bonding patterns, forming two-dimensional sheet structures through intermolecular O-H···O hydrogen bonds [6] [7]. The isotope-labeled derivative maintains these same crystalline arrangements, with hydrogen bond geometries remaining essentially unchanged [3].
The thermal expansion properties differ slightly between the enantiomers and the isotope-labeled compound. L-aspartic acid crystals exhibit negative thermal expansion along specific crystallographic directions, while D-aspartic acid shows different thermal deformation patterns [6]. The ¹³C-labeled derivative is expected to display intermediate thermal behavior due to its altered vibrational characteristics.
Chemical reactivity patterns remain largely consistent across all three compounds, with the isotope-labeled version showing only primary and secondary kinetic isotope effects when the C-4 position is involved in chemical transformations [10]. The acid-base properties are nearly identical, with all three compounds exhibiting similar pKa values for their carboxyl and amino groups [5].
Mass spectrometric analysis provides the most distinct differentiation between these compounds. The molecular ion peaks appear at m/z 133.10 for unlabeled aspartic acid and m/z 134.09 for the ¹³C-labeled derivative [15]. This mass difference enables unambiguous identification and quantification in metabolic studies and analytical applications [16] [15].